molecular formula C17H14N4OS B2852671 benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2058872-87-8

benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No. B2852671
CAS RN: 2058872-87-8
M. Wt: 322.39
InChI Key: MYGQYICBWPTJAU-UHFFFAOYSA-N
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Description

The compound “benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and can include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more . The specific reactions would depend on the exact structure of the derivative and the conditions under which the reactions are carried out.

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds have shown promising anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Anti-Inflammatory Properties

Benzothiazole derivatives have been studied for their anti-inflammatory properties. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .

Anticancer Activity

Some benzothiazole derivatives have shown potential as anticancer agents. For instance, the treatment of MGC-803 cells with certain benzothiazole derivatives induces S phase arrest, up-regulates the pro-apoptotic protein, down-regulates the anti-apoptotic protein, activates caspase-3, and subsequently induces mitochondrial dysfunction to induce cell apoptosis .

Antimicrobial Activity

Certain benzothiazole compounds have demonstrated antimicrobial activity. However, the presence of an O-alkyl moiety at positions 2, 3, and 4 of the phenyl group eliminates the antimicrobial activity of the benzothiazole compounds in this series .

Antibacterial Properties

N’- (1,3-benzothiazol-2-yl)-arylamide derivatives have shown promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM .

Antiproliferative Activity

Benzothiazole derivatives have shown in vitro anti-proliferative activity against the NCI leukemia cell line .

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of benzothiazole derivatives have been analyzed to predict these molecules against the control molecules for each target to better understand the chances of introducing them to the next phase of drug discovery and development .

Antifungal Activity

Benzothiazole derivatives have been investigated for their antifungal activity. They have shown promising results against several fungi including Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives would depend on the specific derivative and its biological activity. Some benzothiazole derivatives have been found to exhibit cytotoxicity , indicating potential hazards associated with exposure to these compounds.

Future Directions

Benzothiazole derivatives, due to their potent anti-tubercular activity, are a promising area of research for the development of new anti-tubercular drugs . Future research could focus on optimizing the synthesis of these derivatives, further elucidating their mechanism of action, and conducting in-depth safety and efficacy studies.

properties

IUPAC Name

1,3-benzothiazol-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c22-17(16-20-12-3-1-2-4-15(12)23-16)21-10-5-6-14(21)11-8-18-9-19-13(11)7-10/h1-4,8-10,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGQYICBWPTJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

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